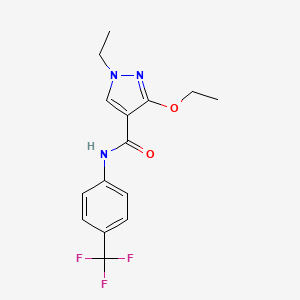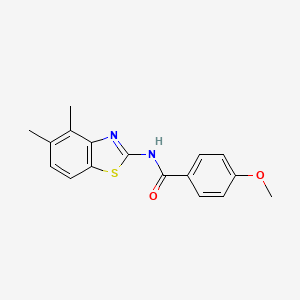
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as DMBMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
科学的研究の応用
Photodynamic Therapy Applications :
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in cancer treatment via photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Optical and Thermal Properties :
- Prabukanthan et al. (2020) investigated the crystal structure, optical, thermal, and non-linear optical (NLO) properties of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, finding it to exhibit significant thermal stability and optical band gap, suggesting potential applications in material science (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Anti-Parasite and Antimicrobial Activities :
- Restrepo et al. (2018) synthesized novel iodotyramides with para-substituted benzoic acids, including compounds with methoxybenzamide groups. They demonstrated significant anti-parasitic activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, highlighting potential applications in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Restrepo, 2018).
- Desai et al. (2013) synthesized benzamides incorporating a thiazole ring and found them to possess antimicrobial properties against various bacteria and fungi, indicating their potential use in microbial disease treatment (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Activity :
- Gineinah (2001) reported on derivatives of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole and their anticonvulsant properties. The study demonstrates their potential as anticonvulsant agents (Gineinah, 2001).
Corrosion Inhibition :
- Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. Their findings suggest potential industrial applications in corrosion prevention (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACVHECYKCWWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
![(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)
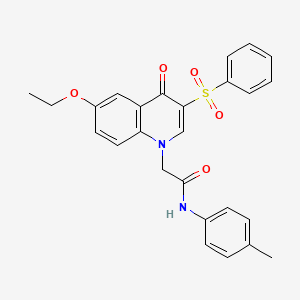
![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)
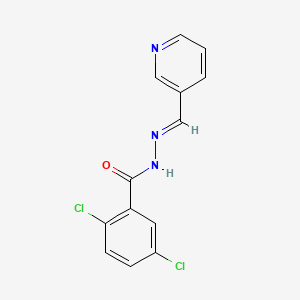
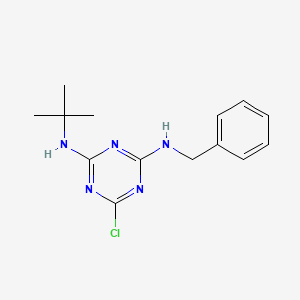
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

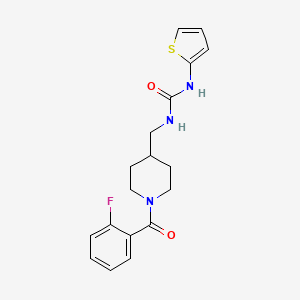
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
